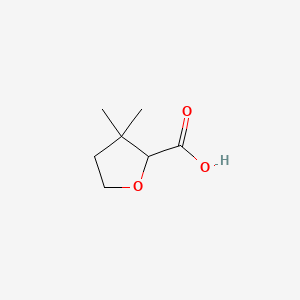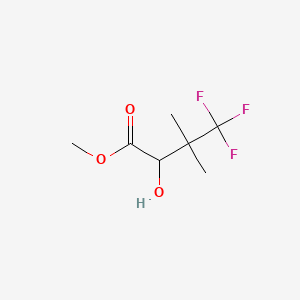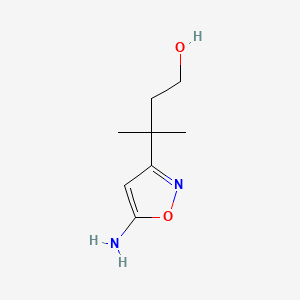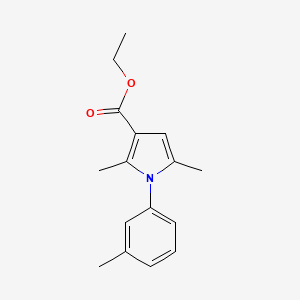
2-(2-cyclopentylethoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclopentylethoxy)ethan-1-amine, also known as 2-CEE, is a cyclic amine compound found in numerous medicinal and industrial applications. It is a versatile compound that can be used in the synthesis of a wide range of compounds, and has been used in various scientific research applications. In
Wissenschaftliche Forschungsanwendungen
2-(2-cyclopentylethoxy)ethan-1-amine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the synthesis of nano-particles. It has also been used in the study of the effects of drugs on the human body, and in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
2-(2-cyclopentylethoxy)ethan-1-amine is known to act as an agonist of the muscarinic acetylcholine receptor, which is a type of receptor found in the brain and other parts of the body. It binds to the receptor and activates it, causing various physiological effects, such as increased heart rate, increased respiration, and increased blood pressure.
Biochemical and Physiological Effects
2-(2-cyclopentylethoxy)ethan-1-amine has been found to have a variety of biochemical and physiological effects on the body. It has been found to increase heart rate, respiration, and blood pressure, and to reduce the activity of the central nervous system. It has also been found to increase the release of dopamine in the brain, and to reduce the levels of serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-cyclopentylethoxy)ethan-1-amine has a number of advantages for use in lab experiments. It is highly soluble in water, and is relatively stable, making it easy to work with. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that 2-(2-cyclopentylethoxy)ethan-1-amine can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
The potential future directions for 2-(2-cyclopentylethoxy)ethan-1-amine are numerous. It could be used in the development of new drugs for the treatment of various diseases, such as depression and anxiety. Additionally, it could be used in the synthesis of new materials for use in medical devices and diagnostics. Finally, it could be used to study the effects of drugs on the human body and to develop new treatments for various diseases.
Synthesemethoden
2-(2-cyclopentylethoxy)ethan-1-amine can be synthesized through a variety of methods, including the use of Grignard reagents, Wittig reactions, and N-alkylation. The most common method for synthesizing 2-(2-cyclopentylethoxy)ethan-1-amine is the N-alkylation of cyclopentanone with 2-ethoxyethanol in the presence of a base catalyst. This method has been found to produce high yields of 2-(2-cyclopentylethoxy)ethan-1-amine, and is the most commonly used method for its synthesis.
Eigenschaften
IUPAC Name |
2-(2-cyclopentylethoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-6-8-11-7-5-9-3-1-2-4-9/h9H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGROGMHTLDYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopentylethoxy)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)


![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)